molecular formula C21H33N3O5S B1664848 Pivmecillinam CAS No. 32886-97-8

Pivmecillinam

Cat. No. B1664848
CAS RN: 32886-97-8
M. Wt: 439.6 g/mol
InChI Key: NPGNOVNWUSPMDP-UTEPHESZSA-N
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Description

Pivmecillinam is an orally active prodrug of mecillinam, an extended-spectrum penicillin antibiotic . It is the pivaloyloxymethyl ester of mecillinam . Pivmecillinam is primarily active against Gram-negative bacteria and is used mainly in the treatment of lower urinary tract infections .


Synthesis Analysis

The synthesis of Pivmecillinam involves the reaction of mecillinam with a halomethyl pivalate in an aprotic polar solvent such as N,N-dimethylformamide . The reaction is carried out at 0-25 degrees Celsius for 10-20 hours .


Molecular Structure Analysis

Pivmecillinam is a pivaloyloxymethyl ester of amdinocillin . Its chemical formula is C21H33N3O5S and it has a molar mass of 439.57 g/mol .


Chemical Reactions Analysis

Pivmecillinam is well absorbed orally and is broken down to amdinocillin in the intestinal mucosa . It is active against gram-negative organisms .


Physical And Chemical Properties Analysis

Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug . It belongs to the class of amidinopenicillin .

Scientific Research Applications

Efficacy in Treating Urinary Tract Infections

Pivmecillinam has shown significant efficacy in treating lower urinary tract infections (UTIs) in women. Clinical and bacteriological outcomes of its treatment were comparable to those of placebo for various uropathogens, including Staphylococcus saprophyticus, Escherichia coli, and others, regardless of their susceptibility to mecillinam, the active substance of pivmecillinam (Monsen et al., 2014). It is particularly effective against gram-negative organisms like Escherichia coli and other Enterobacteriaceae, maintaining low resistance levels despite widespread use (Graninger, 2003).

Pharmacokinetics and Stability

LC-MS/MS methods have been developed to quantify pivmecillinam and mecillinam in human plasma, contributing to the understanding of its pharmacokinetics in humans. This has enhanced the stability of these compounds under various storage and processing conditions (Sun et al., 2022).

Effectiveness Against Multidrug-Resistant Bacteria

Pivmecillinam demonstrates good in vitro efficacy against extended-spectrum β-lactamase (ESBL-) or plasmid-mediated AmpC-producing Escherichia coli. A study showed that two dosing regimens of pivmecillinam reduced the number of colony-forming units in urine for strains including mecillinam-resistant strains (Zykov et al., 2019).

Use in Pregnant Women

Pivmecillinam has been widely used for the treatment of UTIs in pregnancy, confirmed by clinical studies and epidemiological data. It is considered safe and effective for this group, without significant impact on the normal oropharyngeal, intestinal, and skin microflora (Nicolle, 2000).

Low Impact on Normal Microflora

Studies have indicated that pivmecillinam has a minimal effect on the normal microflora of the host, which translates to a lower rate of selection of resistant bacteria and fewer instances of complications like diarrhoea or Candida vaginitis (Sullivan et al., 2001).

Treatment of Dysentery in Children

Pivmecillinam has been recommended bythe World Health Organization for the treatment of dysentery in children. Studies have shown that treatment with pivmecillinam results in cure rates of over 99% in terms of clinical failure, bacteriological failure, and bacteriological relapse, potentially reducing diarrhoea mortality attributable to dysentery (Traa et al., 2010).

Resistance and Consumption Trends

Despite the easy development of resistance to pivmecillinam in vitro, its broad use in primary care has not led to an increase in resistance rates. In the context of urinary tract infections, pivmecillinam remains an example of an antibiotic with low resistance rates despite high consumption (Frimodt-Møller et al., 2022).

Treating Infections Resistant to Other Antibiotics

Pivmecillinam has shown efficacy in treating infections caused by bacteria resistant to other antibiotics. A study highlighted the clinical and bacteriological efficacy of pivmecillinam treatment for UTIs caused by ESBL-producing Escherichia coli (Titelman et al., 2012).

Safety And Hazards

The most common side effects of Pivmecillinam use are rash and gastrointestinal upset, including nausea and vomiting . Pivmecillinam should be used with caution for long-term or frequently repeated treatment, due to the possibility of carnitine depletion . It can cause false-positive urinary glucose if tested for reducing substrates .

Future Directions

Pivmecillinam has recently been suggested as an oral treatment option for community-acquired UTI caused by ESBL-producing Enterobacteriaceae owing to significantly greater antibacterial potency and higher in vitro stability to β-lactamase hydrolysis compared with other penicillins .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNOVNWUSPMDP-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048538
Record name Pivmecillinam
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Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
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Solubility

5.26e-02 g/L
Record name Pivmecillinam
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Mechanism of Action

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins
Record name Pivmecillinam
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Product Name

Pivmecillinam

CAS RN

32886-97-8
Record name Pivmecillinam
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Record name Amdinocillin pivoxil [USAN]
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Record name Pivmecillinam
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Record name Pivmecillinam
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Record name Pivmecillinam
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Record name AMDINOCILLIN PIVOXIL
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Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
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Melting Point

119 °C
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
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Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,350
Citations
RL Parsons, GA Hossack… - British Journal of Clinical …, 1977 - Wiley Online Library
… Since ampicillin and pivmecillinam are both used to treat E. coil urinary infections, it was … of pivmecillinam with ampicillin in the same subjects. A further reason to compare pivmecillinam …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
LE Nicolle - Journal of antimicrobial chemotherapy, 2000 - academic.oup.com
… , and clinically significant resistance to pivmecillinam has not developed in … pivmecillinam could be considered. This paper reviews current evidence supporting the use of pivmecillinam …
Number of citations: 139 academic.oup.com
W Graninger - International journal of antimicrobial agents, 2003 - Elsevier
… This paper reviews the clinical data on pivmecillinam with a … of pivmecillinam for empirical treatment of acute cystitis. More recent studies confirm short-term treatment with pivmecillinam …
Number of citations: 100 www.sciencedirect.com
S Dewar, LC Reed, RJ Koerner - Journal of Antimicrobial …, 2014 - academic.oup.com
… Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of … Pivmecillinam is well tolerated with a low side-effect profile. Pivmecillinam also has a minimal effect …
Number of citations: 78 academic.oup.com
K Josefsson, T Bergan, L Magni, BG Pring… - European Journal of …, 1982 - Springer
… recovery (p<0.001) than did pivmecillinam 400 mg. The plasma peaks appeared … pivmecillinam (p<0.05). In conclusion, bacmecillinam had a better bioavailability than pivmecillinam in …
Number of citations: 31 link.springer.com
F Jansåker, N Frimodt-Møller, I Sjögren… - Journal of …, 2014 - academic.oup.com
… suggesting that pivmecillinam is effective … pivmecillinam is used as one of the first options in the treatment of UTIs in Scandinavia, we decided to study and document if pivmecillinam is a …
Number of citations: 81 academic.oup.com
TJ Monsen, SE Holm, BM Ferry, SA Ferry - Apmis, 2014 - Wiley Online Library
Pivmecillinam ( PIV ) is a first‐line antimicrobial for treatment of lower urinary tract infection in women ( LUTIW ). Mecillinam, the active substance of PIV , is bactericidal mainly against …
Number of citations: 34 onlinelibrary.wiley.com
AJ Bentzen, R Vejlsgaard, J Jacobsen, L Tybring - Infection, 1975 - Springer
… half the dose of pivmecillinam is recovered in … pivmecillinam and its efficacy in bacteriuria in geronto-psychiatric patients. Three groups of patients were treated either with pivmecillinam …
Number of citations: 27 link.springer.com
F Jansåker, S Thønnings, FB Hertz, T Kallemose… - …, 2019 - thelancet.com
Background To investigate if a 5-day course pivmecillinam (amdinocillin pivoxil) 400 mg three times daily is superior to a 3-day course in women with uncomplicated urinary tract …
Number of citations: 15 www.thelancet.com
M Pinart, J Kranz, K Jensen, T Proctor, K Naber… - International Journal of …, 2017 - Elsevier
Objective To compare the efficacy and safety of different pivmecillinam (PIV) regimes for uncomplicated lower urinary tract infections (UTIs). Methods The MEDLINE, Embase, and …
Number of citations: 32 www.sciencedirect.com

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